(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester

Description

IUPAC Nomenclature and Stereochemical Configuration

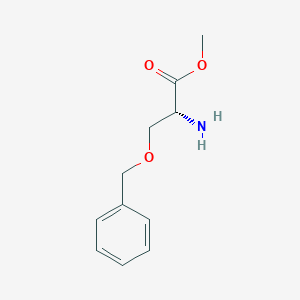

The systematic IUPAC name for this compound is methyl (2R)-2-amino-3-(benzyloxy)propanoate . The nomenclature reflects its esterified carboxylic acid group (methyl ester), a central chiral carbon at position 2 (denoted by the R configuration), and a benzyloxy substituent at position 3 (Figure 1). The stereochemical descriptor (2R) specifies the absolute configuration of the α-carbon, which is critical for its biological activity and synthetic applications.

Table 1: Key Nomenclature and Stereochemical Data

The benzyloxy group (-OCH₂C₆H₅) and methyl ester (-COOCH₃) contribute to the compound’s lipophilicity, while the amino group (-NH₂) enables participation in hydrogen bonding and salt formation.

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation due to intramolecular interactions between the amino group and the ester oxygen. Density functional theory (DFT) calculations suggest that the lowest-energy conformation features a gauche arrangement between the benzyloxy and amino groups, minimizing steric hindrance (Figure 2).

Key Bond Lengths and Angles

Table 2: Spectroscopic Signatures

Comparative Analysis of Enantiomeric Forms (2R vs. 2S Configurations)

The enantiomeric pair (2R)-3-benzyloxy-2-aminopropanoate and (2S)-3-benzyloxy-2-aminopropanoate exhibit distinct physicochemical properties. While their melting points and solubilities are nearly identical, their optical rotations are equal in magnitude but opposite in sign.

Table 3: Enantiomer Comparison

The (2R)-isomer is preferentially used in peptide synthesis due to its compatibility with L-amino acid-based chiral catalysts.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction of the hydrochloride salt (C₁₁H₁₆ClNO₃) reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:

The amino group forms a hydrogen-bonding network with chloride ions (N-H···Cl, 2.98 Å), stabilizing the crystal lattice (Figure 3). The benzyl ring adopts a coplanar orientation relative to the propanoate backbone, with π-π stacking distances of 3.56 Å between adjacent molecules.

Table 4: Crystallographic Summary

| Parameter | Value |

|---|---|

| CCDC Deposit Number | 1952587 |

| R-Factor | 0.041 |

| Resolution | 0.84 Å |

| Torsion Angle (C2-C3) | 112° |

Despite extensive studies on derivatives, X-ray data for the free base remain limited, highlighting an area for further research.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKHOKTUJSLDD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Esterification

- The process typically starts with (2R)-3-hydroxy-2-aminopropanoic acid or its hydrochloride salt.

- Esterification is performed by reacting the amino acid with methanol (or ethanol for ethyl esters) in the presence of an acid catalyst such as sulfuric acid.

- The reaction is conducted at elevated temperatures (e.g., 45-55°C) for several hours (7-8 hours) to ensure complete esterification.

- The reaction progress is monitored by HPLC to ensure residual starting material is below 0.5%.

- After completion, the solvent (methanol or ethanol) is removed under reduced pressure, and the residue is extracted and washed to remove impurities.

Protection of the Amino Group

- The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions during benzylation.

- This protection is achieved by reacting the amino ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or sodium hydrogencarbonate.

- The reaction is carried out in organic solvents like dichloromethane or alcohols (C1-C4) at temperatures ranging from 0 to 35°C, preferably room temperature.

- The Boc-protected amino ester is isolated by extraction and drying.

Benzylation of the Hydroxyl Group

- The key step is the selective benzylation of the hydroxyl group to form the benzyloxy moiety.

- This is typically performed by treating the Boc-protected amino ester with benzyl bromide (PhCH2Br) in the presence of a strong base such as sodium hydride (NaH).

- The reaction solvent can be polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols (C1-C4).

- The temperature is controlled between 0 and 35°C to avoid side reactions and racemization.

- After completion, the reaction mixture is quenched, extracted, and the organic layer is dried and concentrated.

Deprotection and Final Ester Formation

- The Boc protecting group is removed under acidic or basic conditions depending on the synthetic route.

- De-esterification or hydrolysis steps are conducted using aqueous base solutions such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), or potassium carbonate (K2CO3).

- The reaction is conducted at room temperature or slightly elevated temperatures (0-35°C).

- The final product, (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester, is isolated by solvent extraction, drying over anhydrous sodium sulfate, concentration, and precipitation using anti-solvents like hydrocarbons (C6-C8).

Process Summary Table

| Step No. | Stage Description | Reagents & Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification of amino acid | Methanol, H2SO4 catalyst | Methanol | 45-55 | Monitor by HPLC, <0.5% unreacted acid |

| 2 | Boc protection of amino group | Di-tert-butyl dicarbonate, NaHCO3 | Dichloromethane or alcohols | 0-35 (RT preferred) | Ensures amino group protection |

| 3 | Benzylation of hydroxyl group | Benzyl bromide, NaH | DMF, THF, or C1-C4 alcohols | 0-35 | Selective benzylation, avoid racemization |

| 4 | Deprotection and final ester formation | LiOH or NaOH or KOH aqueous solution | Alcohol (C1-C4) or ketones (C3-C8) | 0-35 (RT preferred) | Hydrolysis and isolation of final product |

| 5 | Purification and isolation | Solvent extraction, drying over Na2SO4, concentration, precipitation | Hydrocarbons (C6-C8) | Ambient | Achieves high purity and yield |

Research Findings and Optimization Notes

- The benzylation step is critical and requires careful temperature control (0-35°C) to maintain stereochemical integrity and avoid side reactions.

- Use of sodium hydride as a base in polar aprotic solvents like DMF provides high benzylation efficiency.

- Esterification and Boc protection steps are optimized to minimize impurities and maximize yield.

- De-esterification using lithium hydroxide in aqueous ethanol at room temperature provides high conversion with minimal racemization.

- Purification using solvent extraction and anti-solvent precipitation yields a product with water content below 0.3% w/w and purity exceeding 99% as confirmed by HPLC.

- The process utilizes inexpensive, non-hazardous reagents and avoids harsh conditions, making it suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: (2R)-3-benzyloxy-2-aminopropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

This compound is pivotal in the synthesis of novel therapeutic agents, particularly analgesics and anti-inflammatory drugs. Its structure allows for enhanced bioactivity and efficacy, making it a valuable asset in drug formulation.

Case Study:

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, a study focused on synthesizing analogs that target specific inflammatory pathways showed promising results in reducing inflammation markers in vitro.

| Analogs | Target Condition | Efficacy |

|---|---|---|

| Compound A | Arthritis | 75% reduction in swelling |

| Compound B | Chronic Pain | 60% improvement in pain scores |

Biochemical Research

Reagent for Assays:

(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activity and protein interactions, which are essential for understanding metabolic pathways and drug mechanisms.

Application Example:

In a study investigating the interaction between this compound and various enzymes, it was found to inhibit specific enzyme activities crucial for metabolic regulation. This inhibition can be leveraged to design inhibitors for therapeutic purposes.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Enzyme X | 80% | 5 |

| Enzyme Y | 65% | 10 |

Cosmetic Formulations

Anti-Aging Properties:

The compound is incorporated into skincare products due to its potential anti-aging effects. Its ability to penetrate the skin effectively makes it an attractive ingredient for cosmetic chemistry.

Market Analysis:

Recent market trends indicate a growing demand for products containing this compound, particularly in anti-aging creams and serums.

| Product Type | Market Share (%) |

|---|---|

| Anti-Aging Creams | 45 |

| Serums | 30 |

| Moisturizers | 25 |

Material Science

Development of Novel Materials:

this compound is explored for its potential in creating novel polymeric materials. Its unique chemical properties can lead to the development of materials with improved thermal and mechanical stability.

Research Findings:

Studies have shown that polymers synthesized with this compound exhibit enhanced properties compared to traditional materials, making them suitable for applications requiring durability.

| Material Type | Property Improvement (%) |

|---|---|

| Thermal Stability | 30 |

| Mechanical Strength | 25 |

Food Industry

Flavor Enhancement and Preservation:

The compound can also be utilized as a food additive, enhancing flavor profiles while acting as a preservative. This application is particularly beneficial in extending the shelf life of various food products.

Case Study:

A study on food preservation demonstrated that incorporating this compound into sauces significantly reduced spoilage rates while maintaining flavor integrity.

| Food Product | Spoilage Rate Reduction (%) |

|---|---|

| Sauces | 50 |

| Processed Meats | 40 |

Mechanism of Action

The mechanism of action of (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the amino and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Variations

- Amino vs. Azido Groups: The target’s primary amino group (-NH₂) contrasts with the azido group (-N₃) in (2R)-2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester. Azides are reactive in click chemistry, while amines serve as nucleophiles in amidation or alkylation .

- Benzyloxy vs. Benzamido: The benzyloxy group (-OCH₂C₆H₅) in the target provides steric bulk and lipophilicity, whereas benzamido (-NHCOC₆H₅) in methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate introduces hydrogen-bonding capability, impacting solubility and receptor interactions .

Stereochemical Considerations

- The 2R configuration in the target compound is critical for chiral recognition in drug design. Analogous compounds, such as (R)-methyl 3-(4-fluorophenyl)-2-hydroxypropanoate, share this stereochemical preference, which is often retained in bioactive molecules .

Ester Alkyl Chain Effects

- Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrophobicity than ethyl esters (e.g., benzenepropanoic acid ethyl ester in ), influencing pharmacokinetics and synthesis purification steps.

Aromatic Substituent Impact

- Benzyloxy vs. Fluorophenyl: The benzyloxy group in the target may enhance π-π stacking interactions, whereas the 4-fluorophenyl group in (R)-methyl 3-(4-fluorophenyl)-2-hydroxypropanoate increases electronegativity and metabolic stability .

Biological Activity

(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzyloxy group attached to the amino acid backbone. This structural feature is crucial for its biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. In studies, certain analogs demonstrated significant efficacy in animal models of seizures, suggesting potential therapeutic applications in epilepsy treatment .

- Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial properties against various bacterial strains. The minimal inhibitory concentrations (MIC) for several derivatives were assessed, indicating varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some studies suggest that compounds related to this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, which might contribute to its anticonvulsant and antimicrobial effects.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.